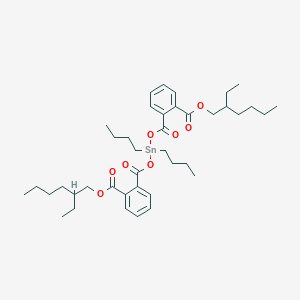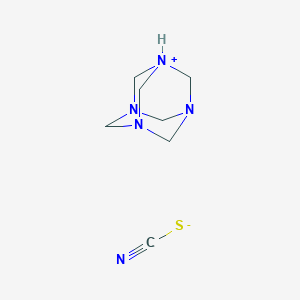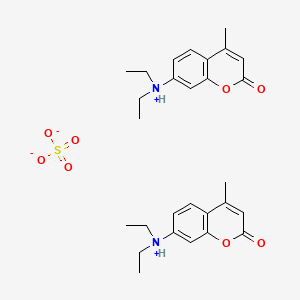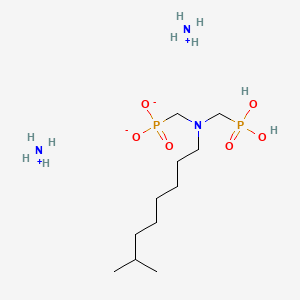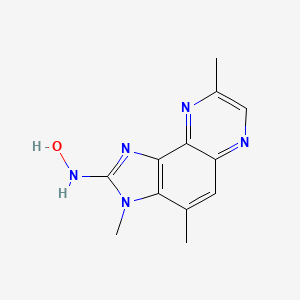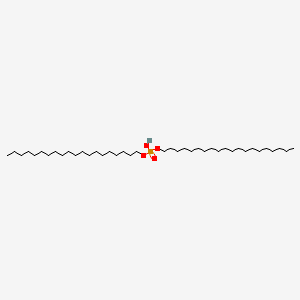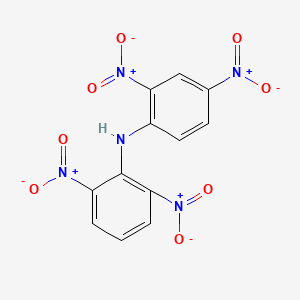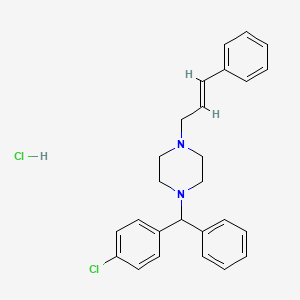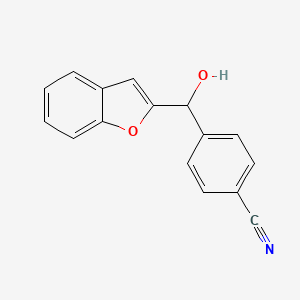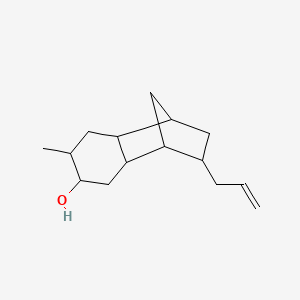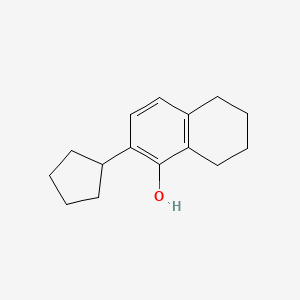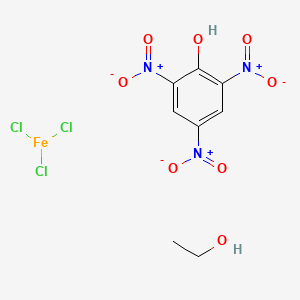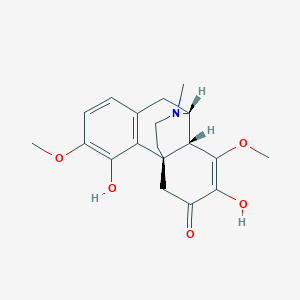
Carococculine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carococculine is a naturally occurring alkaloid found in the plant species Cocculus carolinus. It has the molecular formula C19H23NO5 and a molecular weight of 345.395 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carococculine can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the use of starting materials such as morphinan derivatives, which undergo a series of hydroxylation, methylation, and oxidation reactions to form the final product .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the stems and leaves of Cocculus carolinus. The extraction process includes the use of solvents such as ethanol, followed by purification steps to isolate the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: Carococculine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various hydroxylated, methylated, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Carococculine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex alkaloids.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
Mecanismo De Acción
The mechanism of action of Carococculine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
Carococculine is unique due to its specific chemical structure and properties. Similar compounds include:
Magnoflorine: Another alkaloid with similar biological activities.
Palmatine: Known for its antimicrobial properties.
Sinoacutine: Studied for its potential therapeutic effects
This compound stands out due to its distinct molecular structure and the specific biological activities it exhibits, making it a valuable compound for further research and development.
Propiedades
Número CAS |
54302-44-2 |
|---|---|
Fórmula molecular |
C19H23NO5 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
(1S,9R,10R)-3,12-dihydroxy-4,11-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |
InChI |
InChI=1S/C19H23NO5/c1-20-7-6-19-9-12(21)16(22)18(25-3)15(19)11(20)8-10-4-5-13(24-2)17(23)14(10)19/h4-5,11,15,22-23H,6-9H2,1-3H3/t11-,15-,19-/m1/s1 |
Clave InChI |
OTYKXNWPUNSPSI-PRIMNGNOSA-N |
SMILES isomérico |
CN1CC[C@]23CC(=O)C(=C([C@H]2[C@H]1CC4=C3C(=C(C=C4)OC)O)OC)O |
SMILES canónico |
CN1CCC23CC(=O)C(=C(C2C1CC4=C3C(=C(C=C4)OC)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


